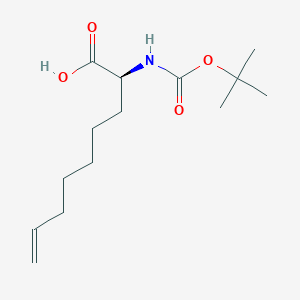

(S)-2-(Tert-butoxycarbonylamino)non-8-enoic acid

Descripción

Propiedades

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]non-8-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-5-6-7-8-9-10-11(12(16)17)15-13(18)19-14(2,3)4/h5,11H,1,6-10H2,2-4H3,(H,15,18)(H,16,17)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVCMWNFQYIQWSY-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCCC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCCC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40467759 | |

| Record name | (2S)-N-Boc-amino-non-8-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300831-21-4 | |

| Record name | (2S)-N-Boc-amino-non-8-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

(S)-2-(Tert-butoxycarbonylamino)non-8-enoic acid, a chiral compound characterized by a tert-butoxycarbonyl (Boc) protecting group and a non-8-enoic acid backbone, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its interactions with biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a double bond between the 8th and 9th carbon atoms. The presence of the Boc group allows for versatile applications in organic synthesis, particularly in peptide synthesis where it can influence hydrophobic interactions and conformational changes in peptides .

Biological Activity Overview

The biological activity of this compound is largely predicted through computational models that analyze structure-activity relationships. These models suggest potential therapeutic applications, particularly in anti-inflammatory and anticancer domains. The compound may interact with various biological targets, influencing pathways related to cell signaling and metabolism .

Potential Therapeutic Applications

- Anti-inflammatory Properties : Computational predictions indicate that the compound may exhibit anti-inflammatory effects, potentially by modulating inflammatory pathways .

- Anticancer Activity : The unique structure of this compound suggests interactions with proteins involved in cancer progression, although specific mechanisms remain to be elucidated .

Interaction Studies

Interaction studies have focused on the binding affinity of this compound to various biological targets. These studies are essential for identifying potential side effects and therapeutic windows for drug development .

Comparative Analysis of Similar Compounds

The following table summarizes compounds structurally related to this compound, highlighting their notable activities:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| (S)-2-Aminoheptanoic Acid | Straight-chain amino acid | Neurotransmitter precursor |

| (S)-2-Aminooctanoic Acid | Similar chain length, different groups | Potential antimicrobial properties |

| (S)-3-Aminobutanoic Acid | Shorter carbon chain | Involved in neurotransmission |

| (R)-2-(Tert-butoxycarbonylamino)non-8-enoic Acid | Enantiomer of target compound | Different biological activity profiles |

The unique stereochemistry and presence of the double bond in this compound may confer distinct biological activities not observed in its analogs .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

-

HCV Protease Inhibitors :

(S)-2-(Tert-butoxycarbonylamino)non-8-enoic acid serves as a key intermediate in the synthesis of macrocyclic compounds that inhibit the hepatitis C virus (HCV) NS3 protease. These inhibitors are crucial in developing therapies for HCV, which affects millions globally and can lead to severe liver diseases such as cirrhosis and hepatocellular carcinoma . -

Anticonvulsant Activity :

Recent studies have indicated that compounds derived from this amino acid exhibit anticonvulsant properties. In vivo and in vitro studies have shown that these compounds can modulate sodium and calcium currents, suggesting potential applications in treating epilepsy . -

Anti-inflammatory Properties :

Research has demonstrated that derivatives of this compound can significantly reduce inflammation in animal models, making them potential candidates for developing anti-inflammatory drugs .

Case Study 1: Synthesis of HCV NS3/4A Protease Inhibitors

In a study published by Dymock et al., this compound was utilized to synthesize various protease inhibitors targeting HCV . The synthesis involved coupling this compound with other fragments under specific conditions to yield potent inhibitors with low EC50 values against resistant strains of HCV.

Case Study 2: Anticonvulsant Compound Development

A series of analogues derived from this compound were evaluated for their anticonvulsant activity using established seizure models. Results indicated a significant protective effect against seizures, with a favorable pharmacokinetic profile, indicating its potential for preclinical development .

Comparación Con Compuestos Similares

Enantiomeric Pair: (R)- vs. (S)-Isomers

The R-enantiomer of this compound, (R)-2-((tert-butoxycarbonyl)amino)non-8-enoic acid (CAS 881683-84-7), shares the same molecular formula (C₁₄H₂₅NO₄) and molar mass (271.35 g/mol) but differs in stereochemistry. Key distinctions include:

- Biological Activity : The S-enantiomer is preferentially incorporated into HCV protease inhibitors due to its compatibility with the enzyme's chiral binding pocket, whereas the R-form shows reduced binding affinity .

- Storage Conditions : The S-isomer is typically stored at 2–8°C for short-term stability , while the R-isomer requires -20°C for long-term preservation .

Table 1: Comparison of Enantiomers

| Property | (S)-Isomer | (R)-Isomer |

|---|---|---|

| CAS Number | 300831-21-4 | 881683-84-7 |

| Storage Temperature | 2–8°C | -20°C |

| Role in Drug Design | Active fragment in HCV inhibitors | Limited therapeutic relevance |

Backbone-Modified Analog: 8-(Benzyloxy-formyl-amino)-2-tert-butoxycarbonylamino-octanoic Acid

This analog features a shorter carbon chain (octanoic vs. nonenoic acid) and a benzyloxy-formyl (Bz-Fmoc) protecting group instead of Boc. Differences include:

Table 2: Structural and Functional Comparison

Pyridine-Based Analog: 2-(tert-Butoxycarbonylamino)-4-chloronicotinic Acid

This derivative (CAS listed in a pyridine catalog) replaces the aliphatic chain with a chlorinated pyridine ring. Notable contrasts include:

- Electronic Properties: The pyridine ring introduces aromaticity and electron-withdrawing effects, altering reactivity in coupling reactions compared to the aliphatic nonenoic acid .

- Biological Targets : Pyridine derivatives are more commonly used in kinase inhibitors or metal-chelating agents, diverging from the protease-focused applications of the target compound .

Table 3: Functional Group Impact

Ester Derivatives: Ethyl 5-Oxo-8-nonenoate

The ethyl ester derivative (CAS 881683-80-3) incorporates a 5-oxo group and ethyl ester, increasing lipophilicity (molecular weight 313.39 vs. 271.35). Key differences:

Q & A

Q. What are the key structural features and spectroscopic characterization methods for (S)-2-(tert-butoxycarbonylamino)non-8-enoic acid?

The compound features a Boc-protected amino group, a non-8-enoic acid backbone, and an (S)-configuration at the chiral center. Structural elucidation can be achieved via /-NMR (e.g., confirming the Boc group at δ ~1.4 ppm for tert-butyl protons) and high-resolution mass spectrometry (HRMS). IR spectroscopy identifies carbonyl stretches (C=O at ~1700 cm) and amide bonds (N–H at ~3300 cm) .

Q. What synthetic methodologies are employed to prepare this compound?

The compound is synthesized via coupling reactions using Boc-protected precursors. For example, in HCV protease inhibitor synthesis, this compound is coupled with a P2 fragment using HATU/DIPEA activation, followed by ester hydrolysis (LiOH in THF-MeOH-HO) and ring-closing metathesis with Zhan 1B catalyst .

Q. How should this compound be stored to ensure stability?

Store at room temperature in a cool, dark place (<15°C) under inert gas (e.g., nitrogen) to prevent degradation. Purity (>95%) should be verified via HPLC before use, as moisture or light exposure may hydrolyze the Boc group .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during multi-step synthesis involving this compound?

Chiral purity is critical for biological activity. Use enantiomerically pure starting materials and monitor reactions with chiral HPLC. Coupling under mild conditions (0–5°C) minimizes racemization. For example, HATU/DIPEA-mediated amidation at low temperatures preserves the (S)-configuration .

Q. What strategies optimize ring-closing metathesis (RCM) in macrocyclic drug synthesis using this compound?

RCM efficiency depends on catalyst selection (e.g., Zhan 1B for high turnover) and olefin geometry. Pre-organize the bis-olefin precursor via conformational constraints (e.g., hydrogen bonding). Solvent choice (dichloromethane or toluene) and reaction time (12–24 hrs) are optimized via kinetic monitoring using LC-MS .

Q. How can computational modeling predict the compound’s interactions in enzyme-inhibitor complexes?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (AMBER/CHARMM) model binding to targets like HCV NS3/4A protease. Electrostatic potential maps derived from quantum calculations (DFT) guide modifications to enhance hydrogen bonding or hydrophobic interactions .

Q. What analytical challenges arise in separating epimeric impurities during synthesis?

Epimerization at the α-carbon can occur during acidic/basic conditions. Use reverse-phase HPLC with chiral columns (e.g., Chiralpak IG-3) and isocratic elution (acetonitrile/water with 0.1% TFA) to resolve epimers. Adjusting column temperature (25–40°C) improves resolution .

Q. How is this compound utilized in designing protease-resistant peptide analogs?

The non-8-enoic acid backbone and Boc group enhance metabolic stability. Incorporate it into peptidomimetics by replacing labile peptide bonds with olefinic or heterocyclic linkers. In vitro assays (e.g., plasma stability tests) validate resistance to enzymatic cleavage .

Key Considerations for Experimental Design

- Toxicity Handling : Use fume hoods and PPE (gloves, goggles) due to acute toxicity risks (H302, H312) .

- Scale-Up Challenges : Pilot small-scale RCM reactions (<1 mmol) before scaling to avoid catalyst waste .

- Data Contradictions : Discrepancies in reported melting points (e.g., 150–151°C in some analogs) suggest batch-dependent purity; always verify via DSC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.